![molecular formula C12H11F3O3 B027834 Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate CAS No. 106263-53-0](/img/structure/B27834.png)
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
Overview
Description
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is an organic compound with the molecular formula C12H11F3O3 . It is used in various chemical reactions and is available for research purposes .
Synthesis Analysis
The synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate involves a reaction with 1H-imidazole, palladium diacetate, triethylamine, [5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl]diphenylphosphane, and magnesium chloride in tetrahydrofuran at 90℃ for 0.5 h under microwave irradiation . The reaction mixture is then concentrated and diluted with ethyl acetate and water. The ethyl acetate layer is separated, dried over sodium sulphate, and concentrated. The crude product obtained is purified by column chromatography to get the pure compound .
Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further attached to a propanoate group . The InChI Key for this compound is HVHVSJPSNQIPEM-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate has a molecular weight of 260.21 . It has a high gastrointestinal absorption and is BBB permeant . It is an inhibitor of CYP1A2 and CYP2C19 . The compound has a Log Po/w (iLOGP) of 2.43 . It is soluble with a solubility of 0.239 mg/ml .
Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in this compound, is widely used in pharmaceutical compounds . It enhances the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . This makes “Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate” a potential candidate for the development of new drugs.
Agrochemical Applications
Similar to its pharmaceutical applications, the trifluoromethyl group is also prevalent in agrochemical compounds . It can enhance the effectiveness of pesticides and other agrochemicals, making this compound potentially useful in this field.
Synthesis of FDA-Approved Drugs
The trifluoromethyl group is a common feature in many FDA-approved drugs . Therefore, “Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate” could be used in the synthesis of these drugs.
Photoredox Catalysis
The trifluoromethyl group can be introduced into diverse skeletons through photoredox catalysis . This process, which involves the use of visible light, has become an active topic in synthetic chemistry .
Synthesis of Sorafenib
Sorafenib, a cancer treatment drug, is synthesized by reacting the aniline in methylene chloride with 4-chloro-3-(trifluoromethyl) phenyl isocyanate . “Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate” could potentially be used in this synthesis process.
Pain Management
The compound could potentially be used in pain management. The meningeal blood vessels and dura are pain sensitive and innervated by peripheral sensory trigeminal nerves, producing a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Safety and Hazards
The safety information for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate indicates that it has a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHVSJPSNQIPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375095 | |
Record name | Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | |
CAS RN |
106263-53-0 | |
Record name | Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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